molecular formula C10H14O2 B13749128 4-(Ethoxymethyl)anisole-2,3,5,6-d4

4-(Ethoxymethyl)anisole-2,3,5,6-d4

Cat. No.: B13749128
M. Wt: 170.24 g/mol
InChI Key: MAJJDGWXCUOAJY-NHOQVALSSA-N
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Description

4-(Ethoxymethyl)anisole-2,3,5,6-d4 is a deuterated compound, meaning it contains deuterium atoms instead of regular hydrogen atoms. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to its non-deuterated counterpart .

Preparation Methods

The synthesis of 4-(Ethoxymethyl)anisole-2,3,5,6-d4 typically involves the deuteration of 4-(Ethoxymethyl)anisole. This process can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. Industrial production methods may involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions in the molecule .

Chemical Reactions Analysis

4-(Ethoxymethyl)anisole-2,3,5,6-d4 undergoes several types of chemical reactions, including:

Scientific Research Applications

4-(Ethoxymethyl)anisole-2,3,5,6-d4 is widely used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 4-(Ethoxymethyl)anisole-2,3,5,6-d4 involves its interaction with molecular targets through various pathways. The presence of deuterium atoms can alter the compound’s binding affinity and reaction rates, leading to different biological and chemical outcomes compared to non-deuterated analogs. These effects are often studied to gain insights into the role of hydrogen atoms in molecular interactions .

Comparison with Similar Compounds

4-(Ethoxymethyl)anisole-2,3,5,6-d4 can be compared with other deuterated compounds such as:

These comparisons highlight the unique properties of this compound, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C10H14O2

Molecular Weight

170.24 g/mol

IUPAC Name

2-deuterio-4-(ethoxymethyl)-1-(trideuteriomethoxy)benzene

InChI

InChI=1S/C10H14O2/c1-3-12-8-9-4-6-10(11-2)7-5-9/h4-7H,3,8H2,1-2H3/i2D3,6D

InChI Key

MAJJDGWXCUOAJY-NHOQVALSSA-N

Isomeric SMILES

[2H]C1=CC(=CC=C1OC([2H])([2H])[2H])COCC

Canonical SMILES

CCOCC1=CC=C(C=C1)OC

Origin of Product

United States

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